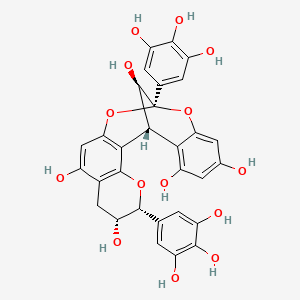

Epirubicin dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

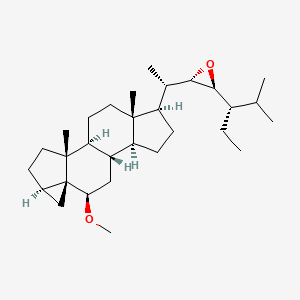

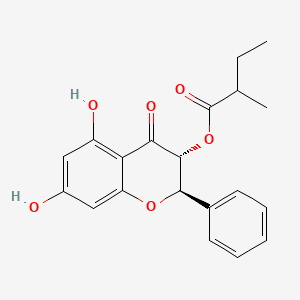

Epirubicin dimer is a derivative of epirubicin, an anthracycline antibiotic commonly used in chemotherapy. Epirubicin itself is known for its efficacy in treating various cancers, including breast cancer, by interfering with the synthesis and function of DNA . The dimer form of epirubicin is of particular interest due to its potential enhanced therapeutic properties and reduced toxicity compared to its monomeric counterpart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of epirubicin dimer involves the synthesis of epirubicin followed by its dimerization. The synthesis of epirubicin typically starts with the semi-synthetic modification of daunorubicin, another anthracycline antibiotic. The process involves several steps, including glycosylation and oxidation .

For the dimerization, epirubicin is subjected to specific reaction conditions that promote the formation of a dimer. This can involve the use of catalysts and specific pH conditions to facilitate the dimerization process. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the stability of the dimer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of an aqueous solution of epirubicin hydrochloride, followed by degerming, filtering, filling, and freeze-drying. The pH of the solution is regulated using an acid pH regulator, and the solution is heated and maintained at a specific temperature to ensure the formation of the dimer .

Analyse Chemischer Reaktionen

Types of Reactions

Epirubicin dimer undergoes various chemical reactions, including:

Oxidation: Epirubicin can be oxidized to form several degradation products, including hydroperoxides.

Reduction: The reduction of the C-13 keto group in epirubicin leads to the formation of epirubicinol.

Hydrolysis: Epirubicin can undergo hydrolysis, leading to the loss of the amino sugar moiety and the formation of aglycones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents for reduction, and acidic or basic conditions for hydrolysis .

Major Products Formed

The major products formed from these reactions include epirubicinol, various hydroperoxides, and aglycones .

Wissenschaftliche Forschungsanwendungen

Epirubicin dimer has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of anthracycline dimers.

Biology: Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.

Industry: It is used in the development of new drug formulations and delivery systems.

Wirkmechanismus

Epirubicin dimer exerts its effects by intercalating DNA strands, forming complexes that inhibit DNA and RNA synthesis. This intercalation prevents the religation portion of the ligation-religation reaction catalyzed by topoisomerase II, leading to DNA cleavage and cell death . Additionally, this compound generates free radicals that cause further DNA damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other anthracyclines such as doxorubicin, daunorubicin, and idarubicin .

Uniqueness

Epirubicin dimer is unique due to its dimeric structure, which may offer enhanced therapeutic properties and reduced toxicity compared to its monomeric form. This makes it a promising candidate for further research and development in cancer therapy .

Eigenschaften

CAS-Nummer |

1046827-43-3 |

|---|---|

Molekularformel |

C54H58N2O22 |

Molekulargewicht |

1087.0 g/mol |

IUPAC-Name |

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2R,4R)-2-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-4-hydroxy-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1 |

InChI-Schlüssel |

AMBBCYZGWOWKKQ-AICROAEQSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@]6(CO[C@@](O6)(CO)[C@]7(C[C@@H](C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)O)O)O)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)

![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)

![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)